6-(Octadecylamino)naphthalene-2-sulfonic acid
Overview
Description
6-(Octadecylamino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of an octadecylamino group attached to the naphthalene ring, which is further substituted with a sulfonic acid group at the 2-position. It is known for its unique chemical structure and properties, making it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octadecylamino)naphthalene-2-sulfonic acid typically involves the reaction of naphthalene-2-sulfonic acid with octadecylamine. The process generally includes the following steps:
Nitration: Naphthalene is nitrated to form naphthalene-2-sulfonic acid.
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is then alkylated with octadecylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by alkylation using octadecylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Octadecylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives and substituted naphthalene compounds .
Scientific Research Applications
6-(Octadecylamino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of functionalized materials.
Biology: Employed in the study of membrane dynamics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 6-(Octadecylamino)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and membranes. The octadecylamino group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and protein function. The sulfonic acid group enhances its solubility and interaction with aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the octadecylamino group, making it less hydrophobic.
Naphthalene-1-sulfonic acid: Similar structure but with the sulfonic acid group at the 1-position.
6,6’-Oxybis(2-naphthalenesulfonic acid): Contains two naphthalene rings linked by an oxygen atom.
Uniqueness
6-(Octadecylamino)naphthalene-2-sulfonic acid is unique due to its long hydrophobic octadecyl chain, which imparts distinct properties such as enhanced membrane interaction and surfactant behavior. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
IUPAC Name |
6-(octadecylamino)naphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-27-20-18-26-24-28(33(30,31)32)21-19-25(26)23-27/h18-21,23-24,29H,2-17,22H2,1H3,(H,30,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBILZALREJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600013 | |
Record name | 6-(Octadecylamino)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-61-9 | |
Record name | 6-(Octadecylamino)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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